molecular formula C22H21NO4 B268270 N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide

N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide

Cat. No. B268270
M. Wt: 363.4 g/mol
InChI Key: RIIATUZHAPMEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in regulating the immune response, inflammation, and cell survival.

Mechanism of Action

N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide 11-7082 works by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the IKK complex, N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide 11-7082 prevents the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines and other genes.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide 11-7082 in lab experiments is its high level of purity, which ensures accurate and reproducible results. However, one limitation of using this compound is its potential toxicity at high concentrations, which must be carefully monitored in order to avoid adverse effects.

Future Directions

There are many potential future directions for the study of N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide 11-7082. One area of interest is the development of novel therapeutic applications for this compound in the treatment of cancer, inflammation, and autoimmune disorders. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide 11-7082 and to identify any potential side effects or limitations associated with its use.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide 11-7082 involves the reaction of 2-methoxyphenylamine with 3-(2-phenoxyethoxy)benzoyl chloride in the presence of a base such as potassium carbonate. This reaction yields N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide 11-7082 as a white solid with a high level of purity.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide 11-7082 has been extensively studied for its potential therapeutic applications in a variety of diseases including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activation of NF-κB, which is a key regulator of the immune response and inflammation.

properties

Product Name

N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(2-phenoxyethoxy)benzamide

InChI

InChI=1S/C22H21NO4/c1-25-21-13-6-5-12-20(21)23-22(24)17-8-7-11-19(16-17)27-15-14-26-18-9-3-2-4-10-18/h2-13,16H,14-15H2,1H3,(H,23,24)

InChI Key

RIIATUZHAPMEPZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3

Origin of Product

United States

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